molecular formula C14H12N4O2 B12825843 Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B12825843
M. Wt: 268.27 g/mol
InChI Key: PAGAECNBXSIHFI-UHFFFAOYSA-N
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Description

Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. This structure is characterized by a fused bicyclic system with a pyrazole ring (positions 1–5) and a pyrimidine ring (positions 5–8). Key functional groups include:

  • 3-Phenyl group: Introduces aromaticity and steric bulk.
  • 6-Carboxylate ester (methyl): Modifies solubility and metabolic stability.

Properties

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H12N4O2/c1-20-14(19)11-7-16-13-10(8-17-18(13)12(11)15)9-5-3-2-4-6-9/h2-8H,15H2,1H3

InChI Key

PAGAECNBXSIHFI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to inhibit enzymatic activity, which can lead to therapeutic effects, particularly in cancer treatment . The pathways involved often include the inhibition of key enzymes in cellular processes .

Comparison with Similar Compounds

Structural Analogues of Pyrazolo[1,5-a]pyrimidine Derivatives

Table 1: Substituent Variations and Core Modifications
Compound Name Core Structure Substituents (Positions) Key Features
Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate (Target) Pyrazolo[1,5-a]pyrimidine 7-NH₂, 3-Ph, 6-COOCH₃ Amino group enhances reactivity
Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate 4,5-Dihydropyrazolo[1,5-a]pyrimidine 2-NHPh, 4,5-dihydro, 6-COOEt Partial saturation; moderate CDK2 inhibition
Methyl 2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate Pyrazolo[1,5-a]pyrimidine 2-CH₃, 7-CH₃, 3-Ph, 6-COOCH₃ Increased lipophilicity; high yield (85%)
Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate Pyrazolo[1,5-a]pyrimidine 7-NH₂, 3-CN, 6-COOEt Cyano group improves metabolic stability

Key Observations :

  • Electron-Withdrawing Groups: Trifluoromethyl (CF₃) or cyano (CN) substituents enhance bioactivity in analogs like 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines (IC₅₀ = 1.5–27 nM against Pim1 kinase) .
  • Amino vs. Methyl: The 7-amino group in the target compound may improve hydrogen-bonding interactions compared to 7-methyl derivatives .

Physicochemical and Spectroscopic Properties

Table 2: Physical and Spectroscopic Data
Compound Name Melting Point (°C) IR (cm⁻¹) $ ^1H $ NMR (δ, ppm) References
This compound Not reported Not available Not available
Methyl 2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate 110–112 1725 (C=O), 1602 (C=N) 2.66 (s, CH₃), 7.32–7.68 (Ar-H), 8.92 (C5-H)
Ethyl 7-(4-bromophenyl)-5-CF₃-tetrazolo[1,5-a]pyrimidine-6-carboxylate 113 (crystal) Not reported N–H signal at 0.83 Å; dihedral angle 84.3° (tetrazole vs. Ph)
7-Amino-6-cyano-5-(4-MeOPh)-pyrazolo[1,5-a]pyrimidine Not reported ~2200 (C≡N) 6.8–7.5 (Ar-H), 4.1 (OCH₃)

Key Observations :

  • Melting Points : Methyl/ethyl esters with bulky substituents (e.g., 3-Ph, 4-BrPh) exhibit higher melting points due to enhanced crystal packing .
  • Spectroscopy: The absence of amino-group IR/NMR data for the target compound suggests a gap in the literature; however, analogs show diagnostic C=O (1725 cm⁻¹) and C=N (1602 cm⁻¹) stretches .

Biological Activity

Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including antibacterial properties, antiviral efficacy, and potential applications in drug development.

Chemical Structure and Properties

This compound has the following molecular formula:

PropertyValue
Molecular FormulaC₁₄H₁₂N₄O₂
Molecular Weight268.27 g/mol
CAS Number956576-87-7
IUPAC NameThis compound

Antiviral Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent antiviral properties. A study highlighted that certain derivatives, including this compound, demonstrated significant inhibitory effects against the Hepatitis C virus (HCV) in cell culture systems. The structure-activity relationship (SAR) studies revealed that modifications to the core structure can enhance antiviral efficacy, making these compounds promising candidates for further development against HCV .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. Recent studies have shown that methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine derivatives exhibit strong antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be as low as 0.125 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent bactericidal activity .

Table 1: Antibacterial Activity of Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine Derivatives

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.1250.0625
Escherichia coli0.1250.0625
Pseudomonas aeruginosa0.1870.094

This data suggests that the compound not only inhibits bacterial growth but may also eradicate established biofilms formed by these pathogens.

The mechanism behind the antibacterial and antiviral activities of methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine derivatives appears to involve interference with essential cellular processes in pathogens. For instance, studies have indicated that these compounds may inhibit specific enzymes critical for bacterial cell wall synthesis and viral replication .

Case Studies

  • HCV Inhibition : In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and tested their efficacy against HCV. The results showed that modifications at the amino and carboxyl positions significantly increased antiviral potency .
  • Antibiofilm Activity : Another investigation assessed the antibiofilm capabilities of various pyrazolo derivatives using a crystal violet assay. Compounds exhibited more than an 80% reduction in biofilm formation by S. aureus and P. aeruginosa, highlighting their potential as therapeutic agents in treating biofilm-associated infections .

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